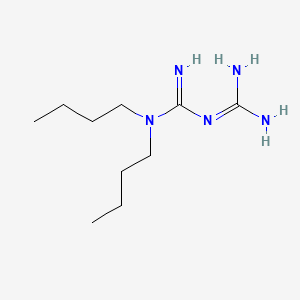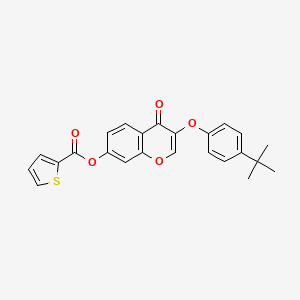![molecular formula C12H9BrN2O3S B11636108 (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique molecular structure This compound features a brominated benzodioxole ring, a methylidene group, and a sulfanylideneimidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Methylidene Group: This involves the reaction of the brominated benzodioxole with appropriate aldehydes or ketones under basic or acidic conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the sulfanylideneimidazolidinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The bromine atom in the benzodioxole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic applications.
Medicine
The compound’s unique structure and reactivity make it a candidate for drug development. Researchers may investigate its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar applications in the production of dyes and herbicides.
Steviol Glycosides: These are responsible for the sweet taste of Stevia leaves and are used as natural sweeteners.
Uniqueness
What sets (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of a brominated benzodioxole ring and a sulfanylideneimidazolidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H9BrN2O3S |
|---|---|
Peso molecular |
341.18 g/mol |
Nombre IUPAC |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H9BrN2O3S/c1-15-11(16)8(14-12(15)19)2-6-3-9-10(4-7(6)13)18-5-17-9/h2-4H,5H2,1H3,(H,14,19)/b8-2- |
Clave InChI |
NGKQAKPIDAELBZ-WAPJZHGLSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/NC1=S |
SMILES canónico |
CN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)NC1=S |
Solubilidad |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)


![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
